molecular formula C20H24O5 B11083515 4-(4,4-Dimethyl-1,5-dioxo-2-oxaspiro[5.5]undec-3-yl)phenyl acetate

4-(4,4-Dimethyl-1,5-dioxo-2-oxaspiro[5.5]undec-3-yl)phenyl acetate

Cat. No.: B11083515
M. Wt: 344.4 g/mol
InChI Key: ITIHSQKLMLZZQV-UHFFFAOYSA-N
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Description

4-(4,4-Dimethyl-1,5-dioxo-2-oxaspiro[55]undec-3-yl)phenyl acetate is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Dimethyl-1,5-dioxo-2-oxaspiro[5.5]undec-3-yl)phenyl acetate typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diketone with a diol under acidic conditions to form the spirocyclic intermediate.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the spirocyclic intermediate is reacted with a phenyl acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Acetylation: The final step involves the acetylation of the phenolic hydroxyl group using acetic anhydride in the presence of a base like pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the process.

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Dimethyl-1,5-dioxo-2-oxaspiro[5.5]undec-3-yl)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles like amines or thiols replace the acetate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Corresponding amides or thioesters.

Scientific Research Applications

Chemistry

In chemistry, 4-(4,4-Dimethyl-1,5-dioxo-2-oxaspiro[5.5]undec-3-yl)phenyl acetate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel organic compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity. It may also find applications in the development of specialty chemicals and coatings.

Mechanism of Action

The mechanism of action of 4-(4,4-Dimethyl-1,5-dioxo-2-oxaspiro[5.5]undec-3-yl)phenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(4,4-Dimethyl-1,5-dioxo-2-oxaspiro[5.5]undec-3-yl)phenyl acetate is unique due to the presence of the phenyl acetate group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other spirocyclic compounds and enhances its utility in various applications.

Properties

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

[4-(4,4-dimethyl-1,5-dioxo-2-oxaspiro[5.5]undecan-3-yl)phenyl] acetate

InChI

InChI=1S/C20H24O5/c1-13(21)24-15-9-7-14(8-10-15)16-19(2,3)17(22)20(18(23)25-16)11-5-4-6-12-20/h7-10,16H,4-6,11-12H2,1-3H3

InChI Key

ITIHSQKLMLZZQV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2C(C(=O)C3(CCCCC3)C(=O)O2)(C)C

Origin of Product

United States

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